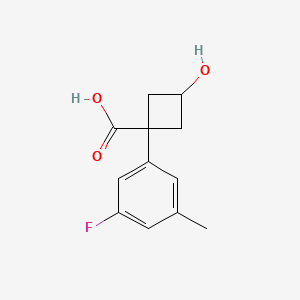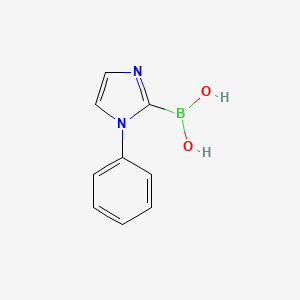
(1-phenyl-1H-imidazol-2-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-phenyl-1H-imidazol-2-yl)boronic acid is a boronic acid derivative that features an imidazole ring substituted with a phenyl group. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the boronic acid and imidazole functionalities makes it a versatile building block for the synthesis of complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the addition to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production methods for (1-phenyl-1H-imidazol-2-yl)boronic acid are not extensively documented. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(1-phenyl-1H-imidazol-2-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The imidazole ring can participate in reduction reactions, potentially altering its electronic properties.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions on the phenyl ring can produce a variety of substituted imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
(1-phenyl-1H-imidazol-2-yl)boronic acid has several applications in scientific research:
Biology: The compound can be used to prepare derivatives that act as enzyme inhibitors or receptor modulators.
Industry: It can be used in the synthesis of advanced materials, such as polymers and catalysts, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of (1-phenyl-1H-imidazol-2-yl)boronic acid depends on its specific application. In the context of enzyme inhibition, the boronic acid group can form reversible covalent bonds with active site residues, thereby inhibiting enzyme activity. The imidazole ring can interact with various molecular targets through hydrogen bonding and π-π interactions, influencing biological pathways and molecular recognition processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-imidazol-2-ylboronic acid: Lacks the phenyl group, making it less hydrophobic and potentially altering its reactivity and binding properties.
(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid: Contains an additional benzene ring, increasing its molecular weight and potentially enhancing its binding affinity for certain targets.
Uniqueness
(1-phenyl-1H-imidazol-2-yl)boronic acid is unique due to the combination of the boronic acid and imidazole functionalities, which provide a versatile platform for chemical modifications and applications. The presence of the phenyl group further enhances its hydrophobicity and potential interactions with biological targets, making it a valuable compound in various research fields.
Eigenschaften
Molekularformel |
C9H9BN2O2 |
|---|---|
Molekulargewicht |
187.99 g/mol |
IUPAC-Name |
(1-phenylimidazol-2-yl)boronic acid |
InChI |
InChI=1S/C9H9BN2O2/c13-10(14)9-11-6-7-12(9)8-4-2-1-3-5-8/h1-7,13-14H |
InChI-Schlüssel |
LNMAZYYEYKYBQT-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=NC=CN1C2=CC=CC=C2)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amino}-4,4-difluorobutanoic acid](/img/structure/B13453793.png)
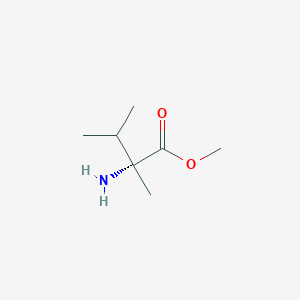
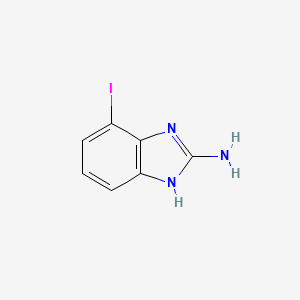

![5,5,7-trimethyl-2-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-ol hydrochloride](/img/structure/B13453818.png)
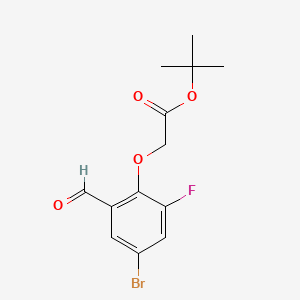
![2-[(2R)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]-2-hydroxyacetic acid](/img/structure/B13453825.png)
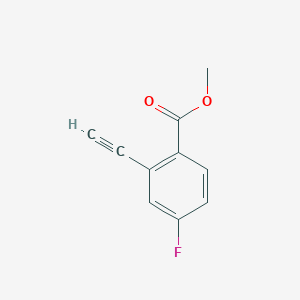
![2-Methylimidazo[4,3-b][1,3]thiazole-3-carboxylicacid](/img/structure/B13453839.png)
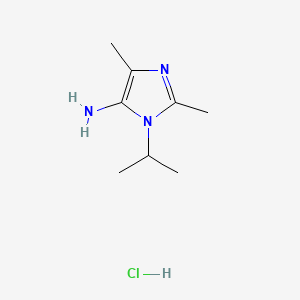

![3-(4-{[(Propan-2-yl)carbamoyl]methyl}piperazin-1-yl)propanoic acid dihydrochloride](/img/structure/B13453858.png)
![3-[(Trimethylsilyl)oxy]benzaldehyde](/img/structure/B13453864.png)
